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Compound Name: XEN907

Cat. No.: B15584239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action

of XEN907, a potent and selective blocker of the voltage-gated sodium channel NaV1.7. The

NaV1.7 channel is a well-validated target for the treatment of pain, and understanding the

molecular interactions of inhibitors like XEN907 is crucial for the development of novel

analgesics.[1][2][3][4] This document summarizes key quantitative data, details experimental

methodologies, and provides visual representations of the underlying molecular mechanisms.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of XEN907's interaction with

the NaV1.7 channel.

Table 1: Potency of XEN907 on NaV1.7

Parameter Value Holding Potential Reference

IC50 3 nM Not specified [5][6]

IC50 (Inactivated

state)
~10 nM -80 mV [7]

IC50 (Resting state) >1 µM -120 mV [7]
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Table 2: Electrophysiological Effects of XEN907 on NaV1.7

Parameter Condition Effect Reference

Voltage Dependence

of Fast Inactivation
100 nM XEN907 Hyperpolarizing shift [7]

Recovery from Fast

Inactivation
100 nM XEN907 Slowed recovery [7]

Molecular Binding Site of XEN907
Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for NaV1.7

modulation by XEN907.[7] XEN907 binds within the central pore of the NaV1.7 channel, a

region highly conserved among NaV channel subtypes.[2]

The binding site is located in the central cavity of the pore module, where XEN907 acts as a

pore blocker, physically occluding the ion permeation pathway.[7][8] The spirooxindole moiety

of XEN907 is a key structural feature that contributes to its high-affinity binding.[9]

Key interactions of XEN907 within the NaV1.7 pore include:

Hydrophobic interactions: The chemical structure of XEN907 allows it to interact with

hydrophobic residues lining the pore.

Specific residue engagement: While the specific interacting residues are detailed in

advanced structural publications, the binding of XEN907 within the pore directly impacts the

conformation of the channel.[7]

A notable consequence of XEN907 binding is the induction of a conformational change in the

S6 helix of domain IV (DIV-S6).[7][8] This involves an α-helix to π-helix transition, which leads

to a tightening of the activation gate and stabilization of the inactivated state of the channel.[7]

[8]

Mechanism of Action
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XEN907 exhibits a state-dependent mechanism of action, preferentially binding to and

stabilizing the inactivated state of the NaV1.7 channel.[7][10] This is a desirable characteristic

for a pain therapeutic, as it allows for selective targeting of rapidly firing neurons, such as those

involved in nociceptive signaling.

The key mechanistic steps are:

Channel Opening and Inactivation: Depolarization of the neuronal membrane leads to the

opening of NaV1.7 channels, followed by their rapid inactivation.

Preferential Binding: XEN907 has a higher affinity for the inactivated state of the channel

compared to the resting state.

Pore Blockade and Stabilization: XEN907 binds within the central pore of the inactivated

channel, physically blocking sodium ion conduction. This binding also stabilizes the

inactivated conformation.

Inhibition of Neuronal Firing: By prolonging the inactivated state and slowing recovery from

inactivation, XEN907 reduces the number of available channels that can open in response to

subsequent stimuli, thereby dampening neuronal excitability and blocking pain signal

propagation.[1]

Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) for Structural
Determination
The high-resolution structure of the human NaV1.7/β1/β2 complex bound to XEN907 was

determined using single-particle cryo-EM.

Methodology:

Protein Expression and Purification: Human NaV1.7, along with its auxiliary β1 and β2

subunits, is expressed in a suitable cell line (e.g., HEK293 cells). The channel complex is

then solubilized from the cell membrane using detergents and purified through affinity

chromatography and size-exclusion chromatography.
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Complex Formation: The purified NaV1.7/β1/β2 complex is incubated with a saturating

concentration of XEN907 to ensure binding.

Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid.

The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid

ethane to vitrify the sample, preserving the native structure.

Data Collection: The vitrified grids are loaded into a transmission electron microscope. A

large number of images (micrographs) are automatically collected at different tilt angles.

Image Processing and 3D Reconstruction: Individual particle images are picked from the

micrographs, aligned, and classified. The final set of high-quality particle images is used to

reconstruct a high-resolution three-dimensional map of the NaV1.7-XEN907 complex.

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM

density map and refined to produce the final structure.

Electrophysiology for Functional Characterization
Whole-cell patch-clamp electrophysiology is used to measure the functional effects of XEN907
on NaV1.7 channels expressed in heterologous systems (e.g., HEK293 cells).

Methodology:

Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the

cDNA encoding human NaV1.7.

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution

is used to form a high-resistance seal with the membrane of a single cell. The membrane

patch under the pipette tip is then ruptured to gain electrical access to the cell interior

(whole-cell configuration).

Voltage Protocols: A series of voltage-clamp protocols are applied to the cell to elicit and

measure sodium currents.

Dose-Response: To determine the IC50, cells are held at different membrane potentials

(e.g., -120 mV for resting state and -80 mV for inactivated state) and then depolarized to
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elicit a current. This is repeated with increasing concentrations of XEN907.

Voltage Dependence of Fast Inactivation: A pre-pulse of varying voltages is applied before

a test pulse to determine the fraction of channels that are inactivated at each voltage. This

is done in the absence and presence of XEN907.

Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse

inactivates the channels, followed by a variable recovery period at a hyperpolarized

potential before a second test pulse is applied to measure the extent of recovery. This is

performed with and without XEN907.

Data Analysis: The recorded currents are analyzed to determine the effects of XEN907 on

channel gating properties and to calculate parameters such as IC50 values.
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Caption: Experimental workflow for determining the binding site and mechanism of XEN907.
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Caption: State-dependent mechanism of action of XEN907 on the NaV1.7 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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